molecular formula C16H21N3O B5906779 (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol

(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol

Cat. No.: B5906779
M. Wt: 271.36 g/mol
InChI Key: JWWYYKQMSILAOX-MRXNPFEDSA-N
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Description

(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists and has been studied for its effects on various physiological processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol involves its binding to beta-adrenergic receptors. This results in the activation of the enzyme adenylate cyclase, which leads to an increase in intracellular cyclic AMP levels. This, in turn, leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on beta-adrenergic receptors. It has been shown to have bronchodilator effects, as well as positive inotropic and chronotropic effects on the heart. It also increases glucose and fatty acid metabolism and has been studied for its potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol in lab experiments include its well-characterized mechanism of action and its potential therapeutic applications. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on various physiological processes.

Future Directions

For research on (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol include further studies on its potential use in the treatment of respiratory and cardiovascular diseases. Additionally, studies on its effects on glucose and fatty acid metabolism could lead to its use in the treatment of obesity and related metabolic disorders. Further studies on its safety and toxicity are also needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol involves several steps. The starting material is (S)-phenylalanine, which is converted to the corresponding N-Boc derivative. The Boc group is then removed, and the resulting amine is reacted with 1-allyl-3-methyl-1H-pyrazol-4-carboxaldehyde to yield the desired product.

Scientific Research Applications

(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects, making it a potential candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

Properties

IUPAC Name

(2S)-2-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methylamino]-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-3-9-19-11-15(13(2)18-19)10-17-16(12-20)14-7-5-4-6-8-14/h3-8,11,16-17,20H,1,9-10,12H2,2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYYKQMSILAOX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(CO)C2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN[C@H](CO)C2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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